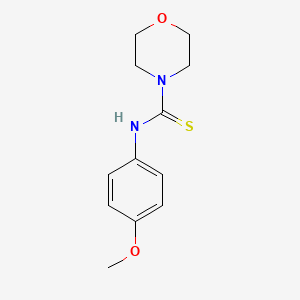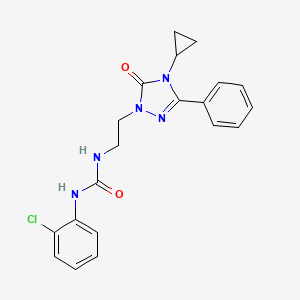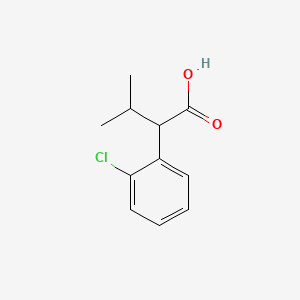
N-(4-methoxyphenyl)morpholine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxyphenyl)morpholine-4-carbothioamide” is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33 . It is a derivative of morpholine, a common motif in organic chemistry .
Synthesis Analysis
The synthesis of N-acyl-morpholine-4-carbothioamides, which includes “this compound”, has been reported in the literature . The synthesis typically involves the reaction of an isothiocyanate with morpholine . For example, p-methoxyphenylisothiocyanate can be reacted with morpholine to yield "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a carbothioamide group via a nitrogen atom . The carbothioamide group is further substituted with a 4-methoxyphenyl group .Aplicaciones Científicas De Investigación
Antimicrobial and Hypoglycemic Activities
N-(4-methoxyphenyl)morpholine-4-carbothioamide has been studied for its potential in various scientific fields, including antimicrobial and hypoglycemic activities. A study by Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, including this compound, demonstrating significant antimicrobial activity against various pathogenic bacteria and yeast-like fungi. Additionally, these compounds showed promising hypoglycemic activity in diabetic rats.
Analytical Method Development
Research by Varynskyi & Kaplaushenko (2017) focused on developing and validating a sensitive and efficient HPLC method for detecting impurities in bulk drugs containing morpholinium derivatives. This study is crucial for quality control in pharmaceutical manufacturing.
Antioxidant Properties
Karaküçük-Iyidoğan et al. (2014) investigated the synthesis and characterization of novel thiosemicarbazones, including this compound derivatives. Their research found that some of these compounds possess significant antioxidant activity, highlighting their potential therapeutic applications (Karaküçük-Iyidoğan et al., 2014).
Anticancer Activities
The work of Shin et al. (2016) on polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamide derivatives, which include morpholine-4-carbothioamide structures, demonstrated significant anticancer activities, particularly against colorectal cancers.
Structural and Spectroscopic Analysis
Studies by Kumara et al. (2017) and Buu et al. (2019) focused on the crystal structure and spectroscopic analysis of compounds related to this compound. These studies provide valuable insights into the molecular structure and interactions of such compounds.
Antimicrobial and Antiurease Activities
Research on morpholine derivatives, including this compound, has shown promising antimicrobial and antiurease activities. Bektaş et al. (2012) found that these compounds displayed activity against certain microbial strains and exhibited enzyme inhibition properties (Bektaş et al., 2012).
Coordination Compounds and Spectral Properties
Orysyk et al. (2012) synthesized novel zinc(II), nickel(II), and palladium(II) complexes with N-(pyridine-2-yl)morpholine-4-carbothioamide derivatives. Their research provides insights into the spectral properties and coordination behaviors of these compounds, which are crucial for developing new materials and catalysts (Orysyk et al., 2012).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-4-2-10(3-5-11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNKIUTVXFBUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334357 |
Source


|
| Record name | N-(4-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85557-18-2 |
Source


|
| Record name | N-(4-Methoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-(4-METHOXYPHENYL)THIOCARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566547.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)
![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)
![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)
![4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2566562.png)
![N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2566563.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2566568.png)
